Absolute Configuration and Crystal Lattice Parameters Defined by Single-Crystal X-ray Diffraction
The absolute configuration and precise three-dimensional arrangement of Chromeno(4,3-c)chromene-5,11-dione has been definitively established by single-crystal X-ray diffraction analysis, providing high-resolution structural data unavailable for many related chromene-fused analogs [1]. The compound crystallizes in a monoclinic system, space group C2, with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections, a quantitative measure of the model's accuracy and reliability [1].
| Evidence Dimension | Crystallographic Refinement Quality (R-factor) |
|---|---|
| Target Compound Data | R(1) = 0.053 |
| Comparator Or Baseline | Ideal value of 0.0 (perfect fit); typical range for well-determined organic structures is 0.04–0.06 |
| Quantified Difference | R(1) = 0.053 indicates a highly reliable structural model |
| Conditions | Single-crystal X-ray diffraction at unspecified temperature; solved by vector search methods |
Why This Matters
This experimentally determined, high-resolution 3D structure is essential for structure-based drug design (SBDD) and computational modeling, providing a rigid scaffold with a known geometry that is distinct from flexible or non-planar chromene analogs.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Crystal structure of 2,3,6a,9a-tetrahydro-5,10-dioxo-2,6a-methanofuro[2,3-e]furo[2‘,3‘:4,5]furo[2,3-h][1]benzopyran-11-yl furan-2-carboxylate. Journal of Chemical Crystallography, 25(7), 429–432. View Source
